molecular formula C19H18N2O5S2 B2416885 Ethyl 2-(2-benzoylimino-6-methylsulfonyl-1,3-benzothiazol-3-yl)acetate CAS No. 865247-34-3

Ethyl 2-(2-benzoylimino-6-methylsulfonyl-1,3-benzothiazol-3-yl)acetate

Cat. No.: B2416885
CAS No.: 865247-34-3
M. Wt: 418.48
InChI Key: FJLSJWORFNLRMZ-VXPUYCOJSA-N
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Description

Ethyl 2-(2-benzoylimino-6-methylsulfonyl-1,3-benzothiazol-3-yl)acetate is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and significant roles in medicinal chemistry

Chemical Reactions Analysis

Ethyl 2-(2-benzoylimino-6-methylsulfonyl-1,3-benzothiazol-3-yl)acetate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Ethyl 2-(2-benzoylimino-6-methylsulfonyl-1,3-benzothiazol-3-yl)acetate involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfonyl and benzoylimino groups play crucial roles in its binding affinity and specificity . Additionally, it can induce oxidative stress in cells, leading to apoptosis or programmed cell death .

Comparison with Similar Compounds

Ethyl 2-(2-benzoylimino-6-methylsulfonyl-1,3-benzothiazol-3-yl)acetate can be compared with other benzothiazole derivatives such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 2-(2-benzoylimino-6-methylsulfonyl-1,3-benzothiazol-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S2/c1-3-26-17(22)12-21-15-10-9-14(28(2,24)25)11-16(15)27-19(21)20-18(23)13-7-5-4-6-8-13/h4-11H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJLSJWORFNLRMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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